![molecular formula C7H3Cl3N2 B12862623 3,4,6-Trichloro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B12862623.png)
3,4,6-Trichloro-1H-pyrrolo[3,2-c]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4,6-Trichloro-1H-pyrrolo[3,2-c]pyridine is a heterocyclic compound that contains a pyrrole ring fused to a pyridine ring, with three chlorine atoms attached at the 3rd, 4th, and 6th positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,6-Trichloro-1H-pyrrolo[3,2-c]pyridine typically involves the chlorination of 1H-pyrrolo[3,2-c]pyridine. One common method is the reaction of 1H-pyrrolo[3,2-c]pyridine with chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes using similar methods as described above. The process would be optimized for yield and purity, with considerations for safety and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
3,4,6-Trichloro-1H-pyrrolo[3,2-c]pyridine can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atoms can be replaced by nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can remove chlorine atoms or reduce other functional groups attached to the pyridine ring.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium amide or thiourea in polar solvents like dimethyl sulfoxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products Formed
Nucleophilic substitution: Substituted pyrrolo[3,2-c]pyridines with various functional groups.
Oxidation: Hydroxylated or carbonylated derivatives of the original compound.
Reduction: Dechlorinated or reduced derivatives of the original compound.
Aplicaciones Científicas De Investigación
3,4,6-Trichloro-1H-pyrrolo[3,2-c]pyridine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a scaffold for developing new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of novel materials with specific electronic or optical properties.
Biological Research: It is used in studies to understand its interactions with biological molecules and its potential effects on cellular processes.
Mecanismo De Acción
The mechanism of action of 3,4,6-Trichloro-1H-pyrrolo[3,2-c]pyridine depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved would vary based on the specific biological context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
4-Chloro-1H-pyrrolo[3,2-c]pyridine: A similar compound with a single chlorine atom at the 4th position.
1H-pyrrolo[3,4-c]pyridine: Another structural isomer with different positioning of the nitrogen and carbon atoms in the fused ring system.
Uniqueness
3,4,6-Trichloro-1H-pyrrolo[3,2-c]pyridine is unique due to the presence of three chlorine atoms, which can significantly influence its chemical reactivity and biological activity compared to its mono- or dichlorinated counterparts
Propiedades
Fórmula molecular |
C7H3Cl3N2 |
|---|---|
Peso molecular |
221.5 g/mol |
Nombre IUPAC |
3,4,6-trichloro-1H-pyrrolo[3,2-c]pyridine |
InChI |
InChI=1S/C7H3Cl3N2/c8-3-2-11-4-1-5(9)12-7(10)6(3)4/h1-2,11H |
Clave InChI |
XYRXCXUWOQMRNQ-UHFFFAOYSA-N |
SMILES canónico |
C1=C2C(=C(N=C1Cl)Cl)C(=CN2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Ethyl 5-methyl 3-bromoimidazo[1,2-a]pyridine-2,5-dicarboxylate](/img/structure/B12862546.png)
![(3'-Chloro-5'-hydroxy-[1,1'-biphenyl]-2-yl)(pyrrolidin-3-yl)methanone](/img/structure/B12862553.png)
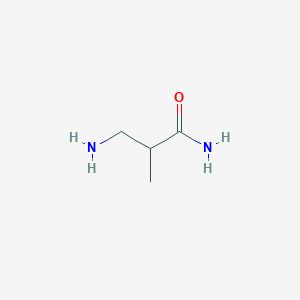

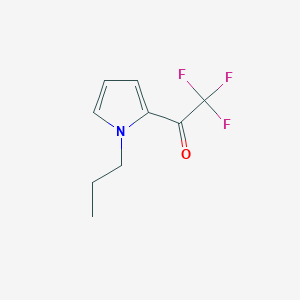

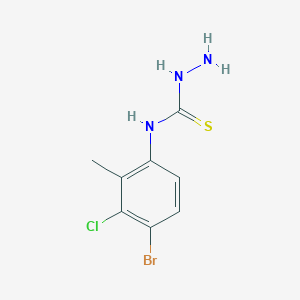
![5-Fluoro-7-nitrobenzo[b]furan-3(2H)-one](/img/structure/B12862606.png)
![2-(Chloromethyl)benzo[d]oxazole-4-sulfonamide](/img/structure/B12862610.png)

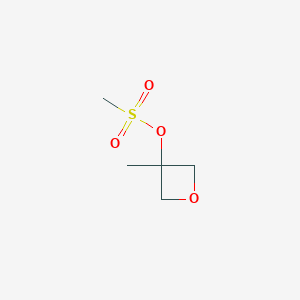

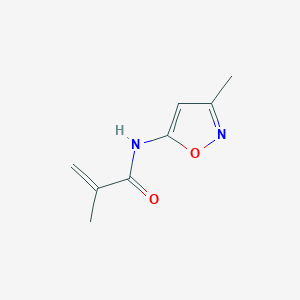
![2-Bromo-4-(methylthio)benzo[d]oxazole](/img/structure/B12862635.png)
